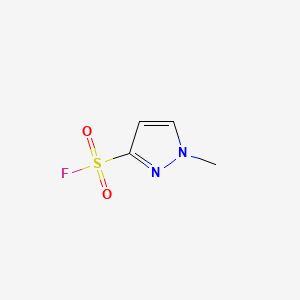

1-methyl-1H-pyrazole-3-sulfonyl fluoride

説明

1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS RN: 89501-90-6) is a sulfonating agent widely used in organic synthesis. Its molecular formula is C₄H₅ClN₂O₂S, with a molecular weight of 180.61 g/mol . The compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl chloride group at the 3-position. It is stored under inert conditions at 2–8°C due to its moisture sensitivity and reactivity .

Key hazards include corrosivity (H314) and classification under UN 3261 (Class 8), requiring careful handling . The compound is commercially available at >97% purity and is employed in synthesizing sulfonamides, sulfonate esters, and other derivatives critical in medicinal chemistry .

特性

分子式 |

C4H5FN2O2S |

|---|---|

分子量 |

164.16 g/mol |

IUPAC名 |

1-methylpyrazole-3-sulfonyl fluoride |

InChI |

InChI=1S/C4H5FN2O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3 |

InChIキー |

VAWAAXBINLJEAA-UHFFFAOYSA-N |

正規SMILES |

CN1C=CC(=N1)S(=O)(=O)F |

製品の起源 |

United States |

準備方法

Preparation Methods of 1-Methyl-1H-pyrazole-3-sulfonyl fluoride

General Synthetic Strategy

The preparation of this compound generally involves the functionalization of 1-methyl-1H-pyrazole at the 3-position with a sulfonyl fluoride group. This is typically achieved via sulfonylation reactions using sulfonyl fluoride precursors or by transformation of sulfonyl chlorides to sulfonyl fluorides.

Direct Sulfonylation of 1-Methyl-1H-pyrazole

One common approach is the direct sulfonylation of 1-methyl-1H-pyrazole with sulfonyl fluoride reagents under basic conditions. For example, the reaction of 1-methyl-1H-pyrazole with methanesulfonyl fluoride in the presence of a base such as triethylamine facilitates nucleophilic substitution at the pyrazole ring, yielding the corresponding sulfonyl fluoride derivative. This method requires careful control of reaction conditions (temperature, solvent, stoichiometry) to ensure regioselectivity and to prevent decomposition of the sensitive sulfonyl fluoride group.

Synthesis via Sulfonyl Chloride Intermediate

An alternative and widely used synthetic route involves the preparation of 1-methyl-1H-pyrazole-3-sulfonyl chloride as an intermediate, followed by its conversion to the sulfonyl fluoride. The sulfonyl chloride intermediate is typically synthesized by sulfonylation of 1-methyl-1H-pyrazole with chlorosulfonic acid or related chlorinating agents under controlled conditions. Subsequent fluorination of the sulfonyl chloride with fluoride sources such as potassium fluoride or more specialized fluorinating agents affords the sulfonyl fluoride product.

Table 1: Key Reaction Steps for Sulfonyl Chloride to Sulfonyl Fluoride Conversion

Cycloaddition Strategies for Sulfonyl Fluoride-Functionalized Pyrazoles

Recent advances in SuFEx (Sulfur Fluoride Exchange) chemistry have enabled the synthesis of sulfonyl fluoride-functionalized pyrazoles via cycloaddition reactions of sulfonyl fluoride-containing dipolarophiles with nitrogen-based 1,3-dipoles. These methods allow rapid access to diverse sulfonyl fluoride pyrazole derivatives under mild thermal conditions, expanding the scope of accessible sulfonyl fluoride pyrazoles.

Detailed Reaction Conditions and Yields

Example: Fluorination of Sulfonyl Chloride Intermediate

A typical procedure for converting sulfonyl chloride to sulfonyl fluoride involves stirring the sulfonyl chloride with a fluoride source such as potassium fluoride in a polar aprotic solvent (e.g., dimethylformamide or dimethylacetamide) at elevated temperature (80–150 °C). The reaction time ranges from 3 to 16 hours depending on scale and conditions. Phase transfer catalysts like tetrabutylammonium hydrogen sulfate can accelerate fluorination and reduce the amount of fluoride required, improving yield and sustainability.

Summary Table of Preparation Routes

Research Findings and Comparative Analysis

The sulfonyl chloride intermediate route remains the most established and reliable method for preparing this compound, offering high regioselectivity and scalability for industrial applications.

Direct sulfonylation with sulfonyl fluoride reagents is simpler but often requires stringent control to avoid side reactions and decomposition, limiting its broad applicability.

Pd-catalyzed methods and SuFEx cycloaddition strategies represent cutting-edge developments that facilitate the synthesis of sulfonyl fluoride-functionalized heterocycles with potential for rapid diversification, although their adaptation specifically to this compound is still under exploration.

Use of phase transfer catalysts and optimized fluorination conditions significantly improves yields and reduces reaction times in fluorination steps, enhancing process sustainability.

化学反応の分析

1-Methyl-1H-pyrazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide.

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Methyl-1H-pyrazole-3-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 1-methyl-1H-pyrazole-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research .

類似化合物との比較

Structural and Physical Properties

The following table compares 1-methyl-1H-pyrazole-3-sulfonyl chloride with structurally related sulfonyl chlorides:

Key Findings

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : The nitro group in 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride increases electrophilicity at the sulfur center, enhancing reactivity in nucleophilic substitutions compared to the parent compound .

- Fluorinated Derivatives : The 1-(difluoromethyl) analog introduces steric bulk and electron-withdrawing effects, altering regioselectivity in coupling reactions .

Biological Activity :

- 1-Methyl-1H-pyrazole-3-sulfonyl chloride is a key intermediate in synthesizing NLRP3 inflammasome inhibitors, as demonstrated in its reaction with amines to form sulfonamides .

- Ethyl-substituted analogs (e.g., 1-ethyl-1H-pyrazole-3-sulfonyl chloride ) exhibit similar reactivity but may improve metabolic stability in drug candidates due to reduced steric hindrance .

Thermal Stability :

- The parent compound has a melting point of 36–39°C , lower than many aryl sulfonyl chlorides, likely due to the smaller pyrazole ring and methyl group .

Commercial Availability :

- Purity levels for 1-methyl-1H-pyrazole-3-sulfonyl chloride exceed 97%, with pricing at JPY 29,300/g (Japan) and USD 380/250mg (U.S.) .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 1-methyl-1H-pyrazole-3-sulfonyl fluoride?

- Methodology : Start with the pyrazole core (1-methyl-1H-pyrazole) and perform sulfonation using chlorosulfonic acid or SO3 to form the sulfonyl chloride intermediate. Fluorination is then achieved via halogen exchange using KF or tetrabutylammonium fluoride (TBAF) under anhydrous conditions .

- Key Considerations : Monitor reaction progress via 19F NMR to confirm complete conversion of sulfonyl chloride to fluoride. Purification by recrystallization or column chromatography is critical to remove residual chloride impurities.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Techniques :

- NMR : 1H and 13C NMR for pyrazole ring protons/carbons; 19F NMR to confirm sulfonyl fluoride (-SO2F) presence (δ ~55-60 ppm).

- IR : Strong absorption bands at ~1370 cm−1 (asymmetric S=O stretch) and ~1170 cm−1 (symmetric S=O stretch).

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]+ and isotopic patterns.

- X-ray Crystallography : Use SHELXL for crystal structure refinement to resolve bond angles and confirm regiochemistry .

Q. What safety protocols are required for handling this compound?

- Precautions :

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of toxic HF gas (potential decomposition product).

- Storage : Under inert atmosphere (argon) at 2–8°C to prevent hydrolysis .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; consult medical help if irritation persists .

Advanced Research Questions

Q. How does the electronic environment of the pyrazole ring influence sulfonyl fluoride reactivity?

- Mechanistic Insight : The electron-withdrawing sulfonyl group reduces electron density on the pyrazole ring, increasing electrophilicity at the sulfur center. Substituents like methyl groups (at N1) further modulate reactivity via steric and inductive effects. Comparative studies with difluoromethyl analogs show enhanced stability due to fluorine’s electronegativity .

- Experimental Design : Perform Hammett studies using substituted pyrazoles to correlate substituent σ-values with reaction rates in nucleophilic substitution (e.g., with amines).

Q. How can researchers resolve contradictions in hydrolysis stability data under aqueous conditions?

- Contradiction Analysis : Conflicting reports may arise from variations in pH, temperature, or trace catalysts.

- Methodology :

- Conduct kinetic studies under buffered conditions (pH 2–12) at 25°C.

- Use LC-MS to quantify hydrolysis products (e.g., sulfonic acid).

- Compare with sulfonyl chloride analogs, which hydrolyze faster due to Cl− lability .

Q. What strategies optimize selectivity in reactions involving competing electrophilic groups?

- Case Study : In synthesizing pyrazole-triazole hybrids (e.g., 4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole), copper(I) catalysts at 50°C improved selectivity for sulfonyl fluoride over ester or nitro groups .

- Recommendations :

- Use bulky bases (e.g., DIPEA) to suppress side reactions.

- Employ low-temperature (−20°C) conditions to slow competing pathways.

Q. How does the sulfonyl fluoride group enhance applications in covalent inhibitor design?

- Structure-Activity Relationship (SAR) : Sulfonyl fluorides act as "clickable" warheads, forming stable covalent bonds with serine or cysteine residues in enzymes.

- Validation : Perform kinetic assays (e.g., IC50 determination) with target proteins (e.g., proteases) and compare inhibition potency to chlorides or bromides. Fluorides often show superior hydrolytic stability in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。